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Compound of Interest

Compound Name: 6-Methylheptanal

Cat. No.: B128093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
methylheptanal (CAS No. 63885-09-6), a branched-chain aliphatic aldehyde. The information

presented herein is essential for the structural elucidation, identification, and purity assessment

of this compound in research and development settings. Due to the limited availability of public

experimental spectra, this guide incorporates predicted Nuclear Magnetic Resonance (NMR)

data alongside characteristic Infrared (IR) and Mass Spectrometry (MS) data.

Chemical Structure and Properties
IUPAC Name: 6-methylheptanal

Molecular Formula: C₈H₁₆O[1][2]

Molecular Weight: 128.21 g/mol [1][2]

Structure:

Spectroscopic Data
The following sections detail the NMR, IR, and Mass Spectrometry data for 6-methylheptanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, experimentally derived NMR spectra for 6-methylheptanal are not readily available in

public databases. Therefore, the following tables present predicted ¹H and ¹³C NMR chemical

shifts. These predictions are based on established algorithms and provide valuable insight into

the expected spectral features of the molecule.

Table 1: Predicted ¹H NMR Data for 6-Methylheptanal

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~9.76 Triplet (t) 1H H1 (Aldehyde)

~2.42 Triplet of Doublets (td) 2H H2

~1.63 Quintet 2H H3

~1.18 Multiplet 2H H4

~1.51 Multiplet 1H H6

~1.30 Multiplet 2H H5

~0.86 Doublet (d) 6H H7, H8 (Methyls)

Table 2: Predicted ¹³C NMR Data for 6-Methylheptanal

Chemical Shift (ppm) Carbon Atom

~202.9 C1 (Carbonyl)

~43.9 C2

~38.9 C5

~27.9 C6

~24.5 C3

~22.6 C7, C8 (Methyls)

~22.1 C4
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Infrared (IR) Spectroscopy
An experimental IR spectrum for 6-methylheptanal is not publicly available. However, based

on its chemical structure, the IR spectrum is expected to exhibit characteristic absorption bands

for an aliphatic aldehyde. The key diagnostic peaks are highlighted in Table 3, with reference to

the spectrum of the similar molecule, heptanal.[3][4][5]

Table 3: Characteristic IR Absorption Bands for 6-Methylheptanal

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H stretching (alkane)

~2820 and ~2720 Medium
C-H stretching (aldehyde C-H,

Fermi doublet)

~1725 Strong, Sharp
C=O stretching (aldehyde

carbonyl)

~1465 Medium C-H bending (CH₂ and CH₃)

~1385 Medium C-H bending (CH₃)

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the

identification of 6-methylheptanal.[4] While a public mass spectrum is not readily available, the

fragmentation pattern can be predicted based on the structure of aliphatic aldehydes. The

mass spectrum would be characterized by a molecular ion peak (M+) and several key fragment

ions.

Table 4: Expected Mass Spectrometry Fragmentation for 6-Methylheptanal
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m/z Ion Description

128 [C₈H₁₆O]⁺ Molecular Ion (M⁺)

113 [M-15]⁺ Loss of a methyl group (•CH₃)

99 [M-29]⁺
Loss of the aldehyde group

(•CHO)

85 [M-43]⁺ Loss of a propyl group (•C₃H₇)

71
McLafferty rearrangement

product

57 Further fragmentation

43 Isopropyl cation

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-methylheptanal in a suitable

deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR Acquisition: A standard proton experiment is performed with a 90° pulse angle, a

spectral width of approximately 12 ppm, and a sufficient number of scans to achieve an

adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is typically used to obtain a

spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-220

ppm) is required.
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Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: For a liquid sample like 6-methylheptanal, a thin film can be prepared

by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean, empty salt plates is first collected. The

sample is then placed in the spectrometer, and the sample spectrum is acquired over a

typical range of 4000-400 cm⁻¹. The instrument software automatically subtracts the

background spectrum.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is

analyzed for the presence of characteristic functional group absorptions.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 6-methylheptanal is prepared in a volatile organic

solvent (e.g., hexane or dichloromethane).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

The GC is equipped with a suitable capillary column (e.g., a non-polar phase like DB-5).

GC Separation: A small volume of the sample is injected into the GC, where it is vaporized

and separated based on its volatility and interaction with the column stationary phase.

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer,

where it is ionized (typically by electron impact at 70 eV). The resulting ions are separated by

their mass-to-charge ratio by the mass analyzer.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and

characteristic fragment ions to confirm the structure of the compound.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

6-methylheptanal.
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Caption: Workflow for the structural elucidation of 6-methylheptanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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